molecular formula C16H21FN2O2 B7190427 N-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)-1-methylpiperidine-4-carboxamide

N-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)-1-methylpiperidine-4-carboxamide

Cat. No.: B7190427
M. Wt: 292.35 g/mol
InChI Key: QIOZHGDXZPVDIR-UHFFFAOYSA-N
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Description

N-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)-1-methylpiperidine-4-carboxamide is a synthetic organic compound that belongs to the class of chromenyl piperidine derivatives This compound is characterized by the presence of a fluorine atom on the chromenyl ring and a piperidine carboxamide moiety

Properties

IUPAC Name

N-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)-1-methylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O2/c1-19-8-5-11(6-9-19)16(20)18-14-7-10-21-15-12(14)3-2-4-13(15)17/h2-4,11,14H,5-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOZHGDXZPVDIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C(=O)NC2CCOC3=C2C=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)-1-methylpiperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenyl Intermediate: The chromenyl intermediate can be synthesized by the cyclization of appropriate precursors under acidic or basic conditions.

    Fluorination: Introduction of the fluorine atom is achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Piperidine Derivatization: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)-1-methylpiperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorine-substituted chromenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)-1-methylpiperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)-1-methylpiperidine-4-carboxamide involves interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The piperidine carboxamide moiety contributes to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-1-methylpiperidine-4-carboxamide
  • N-(8-bromo-3,4-dihydro-2H-chromen-4-yl)-1-methylpiperidine-4-carboxamide
  • N-(8-methyl-3,4-dihydro-2H-chromen-4-yl)-1-methylpiperidine-4-carboxamide

Uniqueness

N-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)-1-methylpiperidine-4-carboxamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for various applications.

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